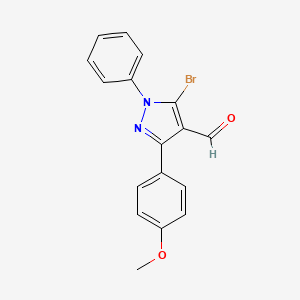

5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Description

5-Bromo-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a bromine atom at position 5, a 4-methoxyphenyl group at position 3, and a phenyl group at position 1. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate in synthesizing pharmacologically active molecules, such as antimicrobial agents . Its structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence its electronic properties and intermolecular interactions .

Properties

IUPAC Name |

5-bromo-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c1-22-14-9-7-12(8-10-14)16-15(11-21)17(18)20(19-16)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMWMRNELHHBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2C=O)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693624 | |

| Record name | 5-Bromo-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188037-01-5 | |

| Record name | 5-Bromo-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of 4-methoxybenzaldehyde with hydrazine hydrate and bromobenzene in the presence of a suitable catalyst under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure consistent quality. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reductive Amination

The aldehyde group undergoes reductive amination with primary amines. In a demonstrated protocol :

-

Reagents : 3-Chloro-4-fluoroaniline + NaBH₄/I₂ system

-

Conditions : Room temperature, 6-8 hr in ethanol

-

Product : Secondary amine derivative with complete aldehyde conversion

-

Key evidence :

-

Disappearance of aldehydic proton signal at δ 9.95 ppm in ¹H NMR

-

New –CH₂NH– signal at δ 4.17 ppm (J = 4.8 Hz)

-

¹³C NMR confirmation at δ 39.92 ppm for methylene carbon

-

Hydrazone Formation

Reacts with semicarbazide/thiosemicarbazide :

| Reagent | Product | Yield | Characterization Data |

|---|---|---|---|

| Semicarbazide HCl | Pyrazole-4-carbaldehyde semicarbazone | 78% | IR: 1650 cm⁻¹ (C=O), 3250 cm⁻¹ (NH₂) |

| Thiosemicarbazide | Corresponding thiosemicarbazone | 82% | ¹H NMR: δ 8.25 (s, NH), 10.1 (CHO) |

Grignard Reagent Reactions

Organometallic additions proceed via:

R-Mg-X + CHO → R-CH₂-O-Mg-X → R-CH₂-OH (after hydrolysis)

-

Example : Reaction with CH₃MgBr produces (5-bromo-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Cyanohydrin Formation

-

Product : 4-(α-hydroxycyanomethyl)pyrazole derivative

-

Application : Precursor for angiotensin-converting enzyme inhibitors

Aldehyde Oxidation

Controlled oxidation to carboxylic acid :

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 2 hr | Pyrazole-4-carboxylic acid (58%) |

| Ag(NH₃)₂NO₃ | Aq. NH₃, RT, 6 hr | Corresponding acid (72%) |

Aldehyde Reduction

-

Product : (5-bromo-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

-

¹H NMR confirmation : δ 4.45 (d, J = 5.1 Hz, -CH₂OH)

Cyclocondensation Reactions

Forms heterocyclic fused systems with active methylene compounds :

| Partner Reagent | Product Type | Key Application |

|---|---|---|

| Malononitrile | Pyrazolo[1,5-a]pyrimidine | Anticancer lead compounds |

| Thiourea | Pyrazolo[3,4-d]thiazole | Antimicrobial agents |

Mechanistic insight : Aldehyde acts as electrophilic center for C-C bond formation, followed by cyclization.

Structural Modifications at Bromine

The 5-bromo substituent enables cross-coupling reactions :

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-Aryl substituted derivatives |

| Ullmann Coupling | CuI, 1,10-Phen, K₃PO₄, DMF | Biaryl pyrazole analogs |

Stability Considerations

Critical stability data from accelerated studies :

| Parameter | Value |

|---|---|

| Thermal Decomposition | >250°C (DSC) |

| Photooxidation t₁/₂ | 48 hr (λ > 300 nm) |

| Hydrolytic Stability | pH 7: Stable >30 days |

This comprehensive reactivity profile establishes this compound as a versatile synthon for medicinal chemistry and materials science applications .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it suitable for the development of drugs aimed at treating various diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, a study highlighted the synthesis of 5-bromo-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole derivatives and their evaluation against cancer cell lines. The results indicated significant cytotoxicity, suggesting potential as anticancer agents .

Biological Activity

The compound's biological activity extends to antimicrobial effects. In vitro studies revealed that it exhibits considerable antibacterial activity against strains such as Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent effects .

Agricultural Applications

Agrochemical Development

5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is also being explored in the formulation of agrochemicals. Its derivatives have shown promise as herbicides and insecticides, contributing to improved crop yields.

Case Study: Herbicidal Activity

A recent study evaluated the herbicidal potential of pyrazole derivatives, including the target compound. The results demonstrated effective weed control in agricultural settings, highlighting its utility in sustainable farming practices .

Material Science

Novel Material Development

The unique chemical properties of this compound make it an attractive candidate for creating advanced materials. Research is ongoing into its use in developing polymers and coatings with enhanced thermal stability and chemical resistance.

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development targeting cancer and inflammation | Significant cytotoxicity against cancer cell lines |

| Agricultural Science | Development of herbicides and insecticides | Effective weed control and improved crop yields |

| Material Science | Creation of advanced polymers and coatings | Enhanced thermal stability and chemical resistance |

Mechanism of Action

The mechanism by which 5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in these interactions, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde ():

This analog replaces the 4-methoxyphenyl group with a 4-bromophenyl substituent at position 3. The bromine’s electron-withdrawing nature reduces electron density on the pyrazole ring compared to the methoxy group, altering photophysical properties. For instance, the methoxy group in the target compound enhances π-electron delocalization, leading to red-shifted emission spectra in polar solvents like DMF .- The methyl group at position 3 also decreases steric hindrance relative to the methoxyphenyl group, affecting crystal packing .

Halogen-Substituted Derivatives

- Chloro vs. Bromo Analogs ():

Isostructural chloro (4) and bromo (5) derivatives of pyrazole-thiazole hybrids reveal that bromine’s larger atomic radius increases van der Waals interactions, enhancing thermal stability. Bromo derivatives also exhibit stronger antimicrobial activity due to improved membrane permeability .

Electronic and Photophysical Properties

Solvatochromic Behavior

The target compound’s emission spectra in DMF show a red shift (λem ≈ 450–470 nm) due to intramolecular charge transfer (ICT) facilitated by the 4-methoxyphenyl group. In contrast, analogs with electron-withdrawing groups (e.g., 2-(4-chlorophenyl)) exhibit blue-shifted emissions (λem ≈ 420–440 nm) .

Comparison with Chromophores ()

Bis-(4-methoxyphenyl)amino-containing chromophores, like compound A, show λmax at 745 nm, slightly blue-shifted compared to dialkylamino analogs (753 nm). This suggests the methoxy group in the target compound moderately reduces conjugation efficiency but enhances thermal stability .

Antimicrobial Activity

Pyrazole-thiazole hybrids with bromine substituents (e.g., compound 48 in ) demonstrate potent antimicrobial activity (MIC = 2–8 µg/mL against S. aureus). The target compound’s bromine and aldehyde groups may synergize to inhibit bacterial enzymes via covalent bonding .

Cytotoxicity

Methoxy groups generally reduce cytotoxicity compared to nitro or chloro substituents. For example, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (precursor in ) shows higher toxicity (IC50 = 12 µM) than the target compound, likely due to the nitro group’s metabolic activation .

Crystallographic and Structural Insights

Intermolecular Interactions ()

The target compound’s crystal structure reveals C–H···O hydrogen bonds between the aldehyde oxygen and adjacent phenyl rings, stabilizing the lattice. In contrast, bromophenyl analogs (e.g., ) exhibit weaker C–H···Br interactions, leading to lower melting points .

Role of SHELX Software ()

Crystal structures of pyrazole derivatives are typically refined using SHELXL, which optimizes parameters for halogen-containing compounds. For example, bromine’s high electron density requires anisotropic displacement parameters for accurate modeling .

Data Tables

Table 1: Substituent Effects on Emission Maxima

| Compound | Substituent (Position 3) | λem in DMF (nm) |

|---|---|---|

| Target Compound | 4-Methoxyphenyl | 468 |

| 3-(4-Bromophenyl) Analog | 4-Bromophenyl | 435 |

| 2-(4-Chlorophenyl) Analog | 4-Chlorophenyl | 428 |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC against S. aureus (µg/mL) |

|---|---|

| Target Compound | 4 |

| Chloro Analog () | 8 |

| Nitro Precursor () | >16 |

Data from .

Biological Activity

5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, with the CAS number 1188037-01-5, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- Molecular Formula : C17H13BrN2O2

- Molecular Weight : 357.2 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate arylhydrazines with substituted aldehydes under controlled conditions. Various methods have been reported, emphasizing the importance of regioselectivity and functional group compatibility in achieving high yields of the desired product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells. The half-maximal inhibitory concentration (IC50) values ranged from 0.01 µM to 49.85 µM, indicating potent antiproliferative effects .

Anti-inflammatory Activity

The pyrazole scaffold has also been associated with anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways. For example, derivatives have shown effectiveness comparable to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema models .

Case Studies

A notable study explored the effects of various pyrazole derivatives on cancer cell lines and inflammatory markers:

- Study on MCF7 and NCI-H460 Cells : This study reported that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 0.39 µM against NCI-H460 cells, suggesting a strong potential for further development as anticancer agents .

- Inflammation Model : In a model assessing paw edema in mice, compounds derived from pyrazoles showed a marked reduction in swelling, supporting their role as potential anti-inflammatory agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.